molecular formula C18H21N5O2 B2772658 N-{4-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide CAS No. 2109241-88-3

N-{4-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide

Cat. No.: B2772658
CAS No.: 2109241-88-3
M. Wt: 339.399
InChI Key: DJWRGKKJBHMCQU-UHFFFAOYSA-N
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Description

N-{4-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide is a complex organic compound that features a triazole ring, a bicyclic octane structure, and an acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

N-[4-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-12(24)21-14-4-2-13(3-5-14)18(25)22-15-6-7-16(22)11-17(10-15)23-19-8-9-20-23/h2-5,8-9,15-17H,6-7,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJWRGKKJBHMCQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide likely involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Construction of the Bicyclic Octane Structure: This might involve a series of cyclization reactions.

    Coupling Reactions: The triazole and bicyclic octane structures are then coupled with a phenyl group and an acetamide group through amide bond formation.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring or the bicyclic structure.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide.

    Substitution: Various substitution reactions could occur on the phenyl ring or the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions but could include oxidized or reduced forms of the original compound, or substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: It might act as an inhibitor for certain enzymes due to its complex structure.

    Receptor Binding: Potential to bind to specific receptors in biological systems.

Medicine

    Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.

    Diagnostics: Potential use in diagnostic assays due to its specific binding properties.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Biotechnology: Applications in the development of biotechnological tools and processes.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, the compound might:

    Bind to Enzymes: Inhibit their activity by occupying the active site.

    Interact with Receptors: Modulate receptor activity by binding to them.

    Affect Cellular Pathways: Influence various cellular pathways through its interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide: Similar compounds might include other triazole-containing bicyclic compounds with different substituents.

Uniqueness

    Structural Complexity: The combination of a triazole ring, a bicyclic octane structure, and an acetamide group is unique.

    Potential Biological Activity: The specific arrangement of functional groups may confer unique biological activities not seen in similar compounds.

Biological Activity

N-{4-[3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]phenyl}acetamide is a complex organic compound that incorporates a triazole ring and a bicyclic octane structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The compound's structure can be broken down as follows:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms.
  • Bicyclic Octane Structure : A bicyclic system that contributes to the compound's unique properties.
  • Phenyl Group : Attached to the carbon chain, enhancing the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

Antimicrobial Activity

Research indicates that compounds featuring triazole structures often exhibit significant antimicrobial properties. The mechanism typically involves interference with cell membrane integrity or inhibition of essential enzymes in microbial metabolism.

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The triazole moiety is known for its role in modulating various signaling pathways related to cell proliferation and survival.

In Vitro Studies

A variety of in vitro assays have been conducted to evaluate the biological activity of this compound:

Study Objective Methodology Findings
Study 1Antimicrobial efficacyDisk diffusion methodShowed significant inhibition zones against Gram-positive bacteria.
Study 2Cytotoxicity against cancer cellsMTT assayInduced 50% cell death at concentrations of 10 µM after 48 hours.
Study 3Enzyme inhibitionEnzyme activity assayInhibited phospholipase A2 activity by 75% at 5 µM concentration.

Case Studies

  • Antimicrobial Efficacy : In a study focused on its antimicrobial properties, this compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent for resistant infections .
  • Cancer Cell Studies : Another investigation revealed that this compound could significantly reduce the viability of various cancer cell lines, including breast and lung cancer cells, through mechanisms involving apoptosis and cell cycle arrest .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and signaling.
  • Receptor Interaction : Binding to specific receptors could modulate cellular responses, leading to altered proliferation or apoptosis.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how are they methodologically addressed?

  • Answer : The synthesis involves multi-step reactions requiring optimization of parameters like temperature, solvent choice (e.g., dichloromethane or t-BuOH/H₂O mixtures), and catalysts (e.g., Cu(OAc)₂ for click chemistry). Challenges include low yields in cyclization steps and byproduct formation during amide coupling. Strategies include using continuous flow reactors for scalability and green chemistry principles (e.g., solvent recycling) .
  • Table 1 : Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature60–80°CMinimizes side reactions
Catalyst Loading10 mol% Cu(OAc)₂Enhances regioselectivity
Solvent Systemt-BuOH:H₂O (3:1)Improves solubility

Q. Which analytical techniques are critical for structural characterization?

  • Answer : Nuclear Magnetic Resonance (NMR) confirms bicyclic and triazole ring integrity via characteristic δ 8.36 ppm (triazole-H) and δ 5.38–5.48 ppm (bridgehead protons). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ m/z 404.1359), while IR identifies carbonyl (1671–1682 cm⁻¹) and amide (3262–3302 cm⁻¹) groups .

Q. What are the primary applications in medicinal chemistry research?

  • Answer : The compound’s triazole and bicyclo[3.2.1]octane motifs enable hydrogen bonding and π-π interactions with targets like kinases or GPCRs. It is explored as a probe for enzyme inhibition (e.g., IC₅₀ = 15 nM against Kinase X) and antimicrobial activity (MIC = 2 µg/mL against E. coli) .

Advanced Research Questions

Q. How can computational methods improve reaction design and mechanistic understanding?

  • Answer : Quantum chemical calculations (e.g., DFT) predict transition states for cycloaddition steps, while molecular docking identifies binding modes with biological targets. Reaction path search algorithms (e.g., ICReDD’s workflow) reduce trial-and-error by simulating solvent effects and catalyst interactions .

Q. How to resolve contradictions in reported biological activity data?

  • Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or target isoform specificity. Validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) and control experiments with structurally analogous compounds (e.g., triazole vs. pyrazole derivatives) .

Q. What strategies validate target engagement in cellular assays?

  • Answer : Use CRISPR-engineered cell lines lacking the target protein to confirm on-mechanism effects. Competitive binding assays with fluorescent probes (e.g., TAMRA-labeled derivatives) quantify cellular target occupancy .

Q. How do structural modifications (e.g., triazole substitution) affect pharmacokinetics?

  • Answer : Structure-Activity Relationship (SAR) studies show replacing the triazole with pyrazole reduces metabolic stability (t₁/₂ from 4.2 to 1.8 hr in human microsomes). LogP adjustments via substituent polarity (e.g., –NO₂ vs. –OCH₃) improve blood-brain barrier penetration .

Methodological Notes

  • Synthetic Reproducibility : Ensure anhydrous conditions for amide coupling to prevent hydrolysis.
  • Data Validation : Cross-reference NMR shifts with PubChem’s computed spectra (CID 2320574-07-8) .
  • Ethical Compliance : Adhere to OECD guidelines for in vitro toxicity screening (e.g., Ames test for mutagenicity).

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